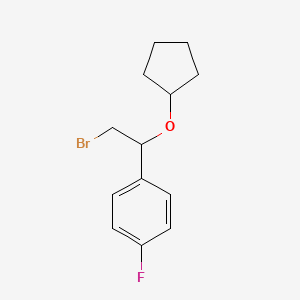
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyloxyethyl group
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and cyclopentanol.
Bromination: The first step involves the bromination of 4-fluorobenzene to introduce the bromine atom at the desired position.
Ether Formation: The next step involves the formation of the cyclopentyloxy group through an etherification reaction with cyclopentanol.
Final Coupling: The final step involves coupling the brominated intermediate with the cyclopentyloxy group to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the cyclopentyloxy group, contribute to its reactivity and binding properties. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H16BrFO |
|---|---|
Peso molecular |
287.17 g/mol |
Nombre IUPAC |
1-(2-bromo-1-cyclopentyloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
Clave InChI |
KBIBFIFJMYZKOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
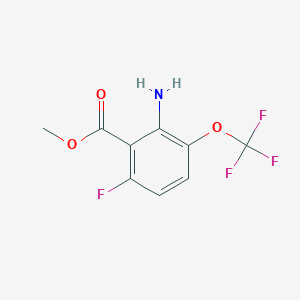
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)

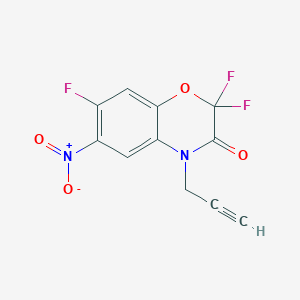
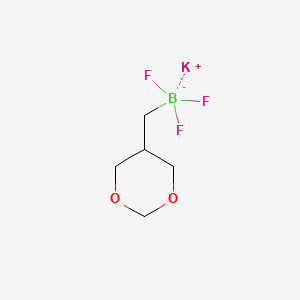

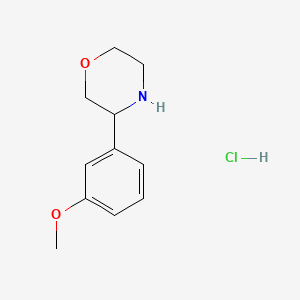
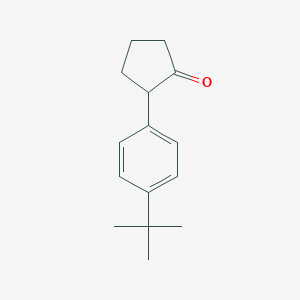
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
